Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-
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Overview
Description
Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- is a compound that features a pyrrolidine ring substituted with a phenyl group that is further substituted with a 2-nitro-1-phenylethyl group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and nitro-phenylethyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent steps include nitration and alkylation reactions to introduce the nitro-phenylethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenyl and pyrrolidine rings contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Known for its diverse biological activities and used in medicinal chemistry.
Pyrrolidine-2,5-diones: Exhibits significant bioactivity and used in drug development.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis
Uniqueness
Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro-phenylethyl group enhances its reactivity and potential for diverse applications compared to other pyrrolidine derivatives .
Properties
CAS No. |
820232-99-3 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-[4-(2-nitro-1-phenylethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C18H20N2O2/c21-20(22)14-18(15-6-2-1-3-7-15)16-8-10-17(11-9-16)19-12-4-5-13-19/h1-3,6-11,18H,4-5,12-14H2 |
InChI Key |
PZVACDRLEIVDQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(C[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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